

Unraveling the Multifaceted Identity of M-110: A Comprehensive Biological and Chemical Overview

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Compound of Interest

Compound Name: M-110

Cat. No.: B608784

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The designation "**M-110**" represents not a single entity, but a collection of distinct and unrelated scientific compounds, each with its own specific biological activities and applications. This guide provides an in-depth technical overview of the known biological activities associated with three prominent molecules referred to as **M-110**: the M4 muscarinic acetylcholine receptor agonist Compound-110, the anti-addictive ibogaine derivative **MM-110**, and the RNA-editing therapeutic KRRO-110. This report is intended for researchers, scientists, and drug development professionals, offering a structured summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Compound-110: A Novel Allosteric Agonist of the M4 Muscarinic Receptor

Compound-110 has emerged as a promising allosteric agonist for the M4 muscarinic acetylcholine receptor (M4R), a key target in the treatment of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.^[1] Its unconventional activation mechanism offers new avenues for developing therapies with improved side-effect profiles.

Quantitative Data

Parameter	Value	Target	Assay	Source
Binding	Allosteric Agonist	M4 Muscarinic Receptor	Radioligand binding assays, Functional assays	[1]
In vivo efficacy	Reversal of MK-801-induced hyperlocomotion	Schizophrenia mouse model	Behavioral studies	[1]
Side Effect Profile	Does not induce catalepsy in mice	-	Behavioral observation	[1]

Experimental Protocols

Radioligand Binding Assays (Illustrative Protocol):

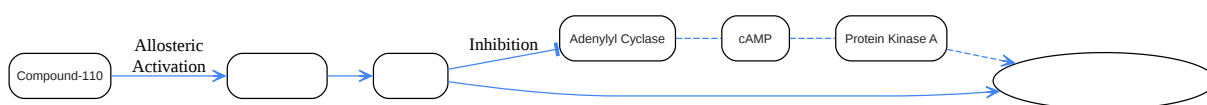
- **Membrane Preparation:** Membranes from cells stably expressing the human M4 muscarinic receptor are prepared by homogenization and centrifugation.
- **Assay Buffer:** A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl₂ is used.
- **Incubation:** Membranes are incubated with a radiolabeled antagonist (e.g., [3H]NMS) and varying concentrations of Compound-110.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Detection:** Radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** Data are analyzed using non-linear regression to determine the binding affinity and allosteric parameters.

Functional Assays (e.g., G-protein Activation):

- **Cell Culture:** Cells expressing the M4 receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel are used.

- **Measurement:** Changes in membrane potential or ion flux are measured using techniques such as fluorescence imaging with voltage-sensitive dyes or patch-clamp electrophysiology.
- **Stimulation:** Cells are stimulated with varying concentrations of Compound-110.
- **Data Analysis:** Concentration-response curves are generated to determine the potency (EC50) and efficacy of Compound-110 in activating the M4 receptor.

Signaling Pathway



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M4R Signaling Pathway Activation by Compound-110.

MM-110 (18-Methoxycoronaridine): A Potential Anti-Addictive Agent

MM-110, also known as 18-methoxycoronardine (18-MC) and zolunicant, is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[2] It has been investigated for its potential to treat various substance use disorders by reducing drug self-administration and withdrawal symptoms. A phase 2a clinical trial for **MM-110** in patients experiencing opioid withdrawal was conducted in 2022.[2]

Quantitative Data

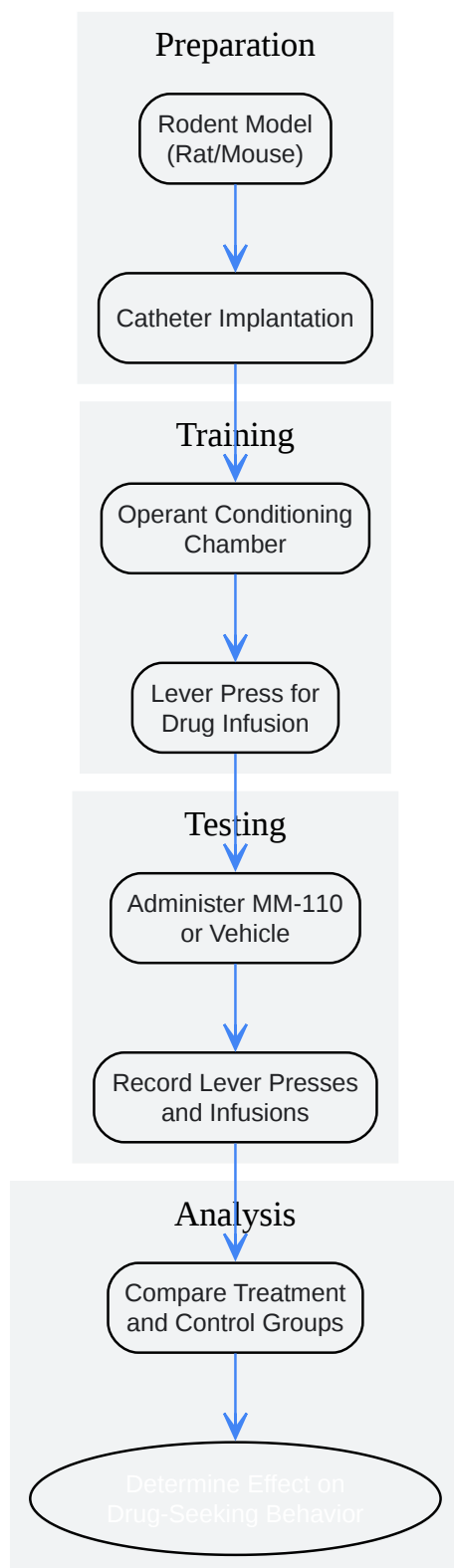
Parameter	Target	Action	Source
Receptor Binding	$\alpha 3\beta 4$ nicotinic acetylcholine receptor	Antagonist	[2]
Receptor Binding	μ -opioid receptors	Agonist (modest affinity)	[2]
Receptor Binding	κ -opioid receptors	-	[2]
In vivo efficacy	Reduced self-administration of morphine, cocaine, methamphetamine, nicotine, and sucrose	Animal models	[2]
Anorectic effects	Reduced food intake	Obese rats	[2]

Experimental Protocols

Drug Self-Administration Studies in Rodents (Illustrative Protocol):

- **Animal Model:** Rats or mice are surgically implanted with intravenous catheters.
- **Operant Conditioning:** Animals are trained to press a lever to receive an infusion of an addictive substance (e.g., morphine, cocaine).
- **Treatment:** Animals are pre-treated with **MM-110** or a vehicle control.
- **Data Collection:** The number of lever presses and drug infusions are recorded to assess the effect of **MM-110** on drug-seeking behavior.
- **Data Analysis:** Statistical analysis is performed to compare the drug self-administration rates between the **MM-110** and control groups.

Experimental Workflow



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Workflow for a Drug Self-Administration Study.

KRRO-110: An RNA-Editing Therapeutic for Alpha-1 Antitrypsin Deficiency

KRRO-110 is a clinical-stage RNA editing oligonucleotide developed by Korro Bio, Inc. for the treatment of Alpha-1 Antitrypsin Deficiency (AATD).[3] AATD is a genetic disorder caused by a mutation in the SERPINA1 gene, leading to a deficiency of the alpha-1 antitrypsin (AAT) protein.[3] KRRO-110 is designed to correct the genetic mutation at the RNA level, enabling the production of functional AAT protein.[3]

Quantitative Data

Parameter	Value	Population	Study	Source
Functional M-AAT protein increase from baseline (greatest observed)	~2 μ M	AATD patients (n=3)	Phase 1/2a REWRITE clinical trial	[3]
Duration of functional M-AAT protein production	Up to four weeks	AATD patient (first evaluable)	Phase 1/2a REWRITE clinical trial	[3]
Total AAT protein levels (single-dose)	Did not reach protective threshold of 11 μ M	AATD patients	Phase 1/2a REWRITE clinical trial	[3]

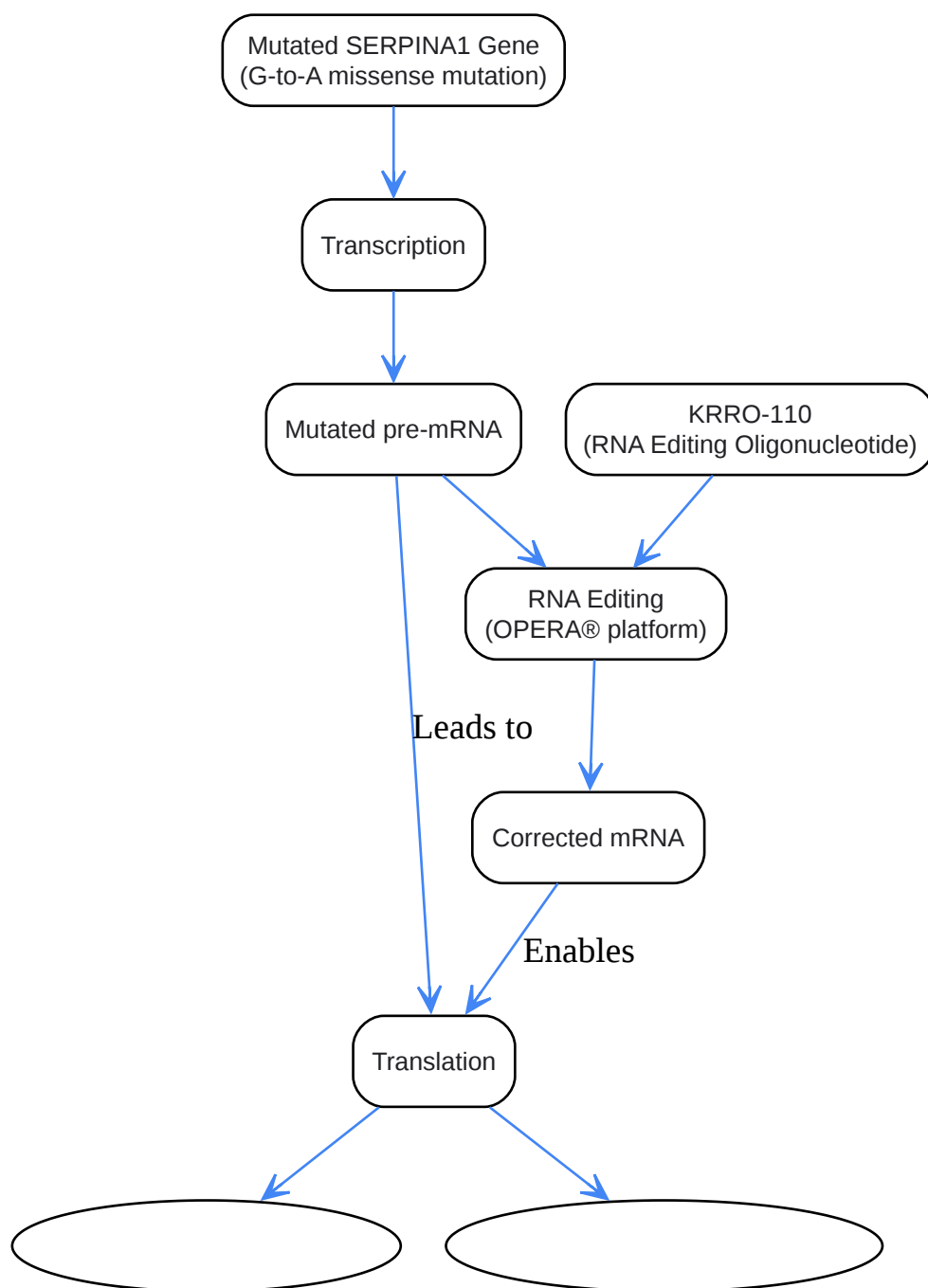
Experimental Protocols

Phase 1/2a Clinical Trial (REWRITE) Protocol Outline:

- Patient Population: Individuals diagnosed with Alpha-1 Antitrypsin Deficiency.
- Drug Administration: Single administration of KRRO-110.
- Dosage: Doses up to 1.2 mg/kg were administered.[3]

- **Sample Collection:** Blood samples are collected at various time points post-administration.
- **Biomarker Analysis:** Liquid chromatography-mass spectrometry (LC/MS) is used to measure the levels of functional M-AAT protein.
- **Safety Monitoring:** Patients are monitored for adverse events, including infusion-related reactions.

Logical Relationship of KRRO-110 Mechanism



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Mechanism of Action for KRRO-110 in AATD.

In conclusion, the designation "**M-110**" is a clear example of the importance of precise nomenclature in scientific research. The distinct biological activities and therapeutic targets of Compound-110, **MM-110**, and **KRRO-110** underscore the diverse and innovative approaches

being pursued in modern drug discovery and development. This guide serves as a foundational resource for understanding the specific attributes of each of these important molecules.

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